molecular formula C11H10O3 B1338015 1-Benzoylcyclopropanecarboxylic acid CAS No. 79172-43-3

1-Benzoylcyclopropanecarboxylic acid

Cat. No. B1338015
CAS RN: 79172-43-3
M. Wt: 190.19 g/mol
InChI Key: RPRZRJABAKWWSK-UHFFFAOYSA-N
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Description

The compound 1-Benzoylcyclopropanecarboxylic acid is a chemical of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss 1-Benzoylcyclopropanecarboxylic acid, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, structure, and reactivity of similar benzoylcyclopropane derivatives.

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in several studies. For instance, 1,1-Cyclopropane aminoketones, which are structurally related to 1-Benzoylcyclopropanecarboxylic acid, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in CH2Cl2 . This method was further applied to synthesize 2-benzoyl quinolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry. Additionally, the synthesis of trans 1-aryl-2-benzoylcyclopropanes was achieved by reacting 1-aryl-2-benzoylethylenes with dimethyloxosulfonium methylide, showcasing another approach to synthesizing benzoylcyclopropane derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is confirmed through various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H NMR, and 13C NMR spectroscopy . Similarly, the configuration of trans 1-aryl-2-benzoylcyclopropanes was confirmed by double 13C NMR spectroscopy . These studies highlight the importance of spectroscopic methods in elucidating the structure of cyclopropane derivatives.

Chemical Reactions Analysis

The reactivity of benzoylcyclopropane derivatives is explored in several papers. The photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid to its trans isomer was studied, revealing that the photochemical conversion occurs in a hydroxylic solvent without hydrogen exchange . This suggests a potential diradical mechanism for the photochemical process. Moreover, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid was used to prepare various saturated isoindole-fused heterocycles, demonstrating the reactivity of benzoylcyclopropane derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The IR and UV spectroscopic evidence for trans 1-aryl-2-benzoylcyclopropanes indicates conjugation between the carbonyl group and the cyclopropane ring . The mass spectra of these compounds are characterized by a common ion, and their polarographic behavior has also been reported, providing insights into their electrochemical properties. The radical polymerization of difunctional 2-vinyl-cyclopropanes results in hard, transparent, crosslinked polymers, highlighting the potential application of these compounds in materials science .

Scientific Research Applications

Synthetic Applications

1-Benzoylcyclopropanecarboxylic acid and its derivatives play a significant role in organic synthesis, particularly in the construction of complex molecular structures. A remarkable cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid underlines its utility in generating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This process opens avenues for synthesizing new types of heterocyclic systems, showcasing the molecule's versatility in facilitating the creation of novel compounds with potential applications in drug discovery and material science (Szakonyi et al., 2002).

Medicinal Chemistry

In medicinal chemistry, the structural motifs derived from 1-Benzoylcyclopropanecarboxylic acid are crucial. For example, synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have demonstrated potent antiadenoviral activity. These studies emphasize the compound's relevance in developing therapeutic agents, highlighting its contribution to identifying new drug candidates with enhanced efficacy and reduced toxicity (Öberg et al., 2012).

Corrosion Inhibition

The derivatives of 1-Benzoylcyclopropanecarboxylic acid, such as spirocyclopropane derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic media. This application is significant for the chemical industry, where corrosion resistance is crucial for extending the lifespan of metal components and structures. Research into these derivatives has shown high inhibitory efficiencies, underscoring the potential of 1-Benzoylcyclopropanecarboxylic acid derivatives in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Agricultural Chemistry

In the context of agricultural chemistry, the synthesis and application of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, closely related to 1-Benzoylcyclopropanecarboxylic acid, play a pivotal role in understanding plant hormone ethylene's biosynthesis and signaling pathways. This research has direct implications for crop management practices, offering strategies to manipulate ethylene levels to improve plant growth, stress responses, and fruit ripening processes. The exploration of ACC's role as an ethylene-independent growth regulator further expands the scope of research towards enhancing agricultural productivity and sustainability (Polko & Kieber, 2019).

Future Directions

The future directions in the study of compounds like BCPCA could involve further exploration of their synthesis methods and their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

1-benzoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9(8-4-2-1-3-5-8)11(6-7-11)10(13)14/h1-5H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRZRJABAKWWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509037
Record name 1-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylcyclopropanecarboxylic acid

CAS RN

79172-43-3
Record name 1-Benzoylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79172-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylcyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FJ Piehl, WG Brown - Journal of the American Chemical Society, 1953 - ACS Publications
… The observed absorption peaks in these regions for a series of compounds in carbon disulfide solution (except 1-benzoylcyclopropanecarboxylic acid, taken …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
R Mitchell, BB Clark - … of the Society for Experimental Biology …, 1952 - journals.sagepub.com
… general procedure are: the methobromide of procaine and procaine amide ; Banthine ; the N-diethylmethyl ethanolamine bromide esters of 1 -benzoylcyclopropanecarboxylic acid, of 2 J…
EGE Jahngen, D Phillips, RJ Kobelski… - The Journal of Organic …, 1983 - ACS Publications
… The product was recrystallized from ether-acetone (4:1), yielding 0.68 g (35.8%) of a solid that was a 50% mix of dimer 3 and 1benzoylcyclopropanecarboxylic acid (overall yield 18%). …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
GQ Chen, XY Tang, M Shi - Chemical Communications, 2012 - pubs.rsc.org
… We initiated our investigations by seeking the optimal conditions for the cascade reaction of 1-benzoylcyclopropanecarboxylic acid 1a with benzene. After screening of Lewis acids such …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
RM LEVINE, BB CLARK - Journal of Pharmacology and Experimental …, 1955 - Citeseer
RESULTS AND DISCUSSION. The stability of approximately 100 compounds in fresh human serum has been examined and representative data are summarized in tables 2— 7. In …
Number of citations: 24 citeseerx.ist.psu.edu

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